molecular formula C14H10ClF4N B13532945 (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine

(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine

Cat. No.: B13532945
M. Wt: 303.68 g/mol
InChI Key: GCDVATLEZDLOSA-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine is a high-purity chemical compound supplied for research and development purposes. This benzylamine derivative features a multifunctional aromatic structure incorporating chloro, fluoro, and trifluoromethyl substituents. These functional groups, particularly the trifluoromethyl group, are of significant interest in medicinal chemistry and drug discovery due to their ability to influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . The specific stereoelectronic properties conferred by this unique substitution pattern make it a valuable scaffold for the synthesis of novel compounds and for probing biological systems. Researchers can utilize this chemical in various applications, including as a building block in organic synthesis, a precursor for pharmaceutical development, and a candidate for material science research. Its structure suggests potential for investigating structure-activity relationships in the design of bioactive molecules. This product is intended for use by qualified laboratory researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting safety data sheets and adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C14H10ClF4N

Molecular Weight

303.68 g/mol

IUPAC Name

(4-chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C14H10ClF4N/c15-10-4-1-8(2-5-10)13(20)11-7-9(14(17,18)19)3-6-12(11)16/h1-7,13H,20H2

InChI Key

GCDVATLEZDLOSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=CC(=C2)C(F)(F)F)F)N)Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

Property Description
Molecular Formula C14H11ClF4N
Molecular Weight 340.14 g/mol
IUPAC Name (4-chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine
CAS Number 2243516-77-8
Key Functional Groups Chlorophenyl, Fluoro, Trifluoromethyl, Methanamine
SMILES C1=CC(=CC=C1C(C2=C(C=CC(=C2)C(F)(F)F)F)N)Cl

Preparation Methods of (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine

General Synthetic Strategy

The synthesis of (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine typically involves the formation of a methanamine intermediate where the two aromatic rings—one chlorinated and the other fluorinated with a trifluoromethyl substituent—are linked through a central amine carbon. The key challenge lies in selectively introducing the fluorine and trifluoromethyl groups on the phenyl ring and the chlorine on the other phenyl ring without side reactions.

Synthetic Routes

Reductive Amination Route

One common and effective synthetic route involves reductive amination between the corresponding substituted benzaldehyde and an aniline derivative:

  • Step 1: Preparation of 2-fluoro-5-(trifluoromethyl)benzaldehyde as the electrophilic aldehyde component.
  • Step 2: Reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with 4-chloroaniline under reductive amination conditions.
  • Step 3: Use of reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) to reduce the imine intermediate to the desired methanamine.

This method allows for high selectivity and yields due to mild reaction conditions and compatibility with sensitive functional groups.

Nucleophilic Substitution Followed by Reduction

An alternative approach involves:

  • Step 1: Formation of a halomethyl intermediate from 2-fluoro-5-(trifluoromethyl)benzyl halide.
  • Step 2: Nucleophilic substitution with 4-chloroaniline to form an imine or amine intermediate.
  • Step 3: Reduction of the intermediate to the final methanamine product.

This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Aldehyde formation Fluorination and trifluoromethylation of phenyl precursors Typically via electrophilic aromatic substitution or directed ortho-metalation
Reductive amination 4-chloroaniline, NaBH4 or NaBH(OAc)3, solvent (e.g., methanol, ethanol) Room temperature to mild heating (25–60°C)
Nucleophilic substitution Benzyl halide intermediate, 4-chloroaniline, base (e.g., K2CO3), solvent (e.g., DMF) Controlled temperature (50–80°C)
Purification Chromatography (silica gel), crystallization To achieve high purity and remove side products

Analytical Data and Characterization

The synthesized compound is typically characterized by:

Research Findings and Optimization

Recent research highlights the importance of:

  • Selectivity: Use of mild reducing agents and controlled stoichiometry to prevent over-reduction or side reactions.
  • Yield Improvement: Employing continuous flow reactors for reductive amination enhances reproducibility and scalability.
  • Purity Enhancement: Advanced chromatographic techniques and recrystallization optimize purity for pharmaceutical-grade applications.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Reductive Amination Aldehyde + 4-chloroaniline + reducing agent High selectivity, mild conditions Requires aldehyde precursor synthesis
Nucleophilic Substitution + Reduction Benzyl halide + 4-chloroaniline + base + reduction Direct use of halide intermediates Risk of side reactions, temperature sensitive
Continuous Flow Reductive Amination Flow reactor setup for reductive amination Scalable, reproducible, efficient Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds .

Medicine

In medicine, (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Structural Features
(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine C₁₄H₁₀ClF₄N 307.69 2-fluoro, 5-(trifluoromethyl) Chloro, fluoro, and CF₃ groups; para-chloro on one ring
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]methanamine hydrochloride C₁₄H₁₁Cl₂F₄N 344.15 3-fluoro, 5-(trifluoromethyl) Fluorine at meta position; hydrochloride salt
(4-Chlorophenyl)[3-chloro-4-(trifluoromethyl)phenyl]methanamine hydrochloride C₁₄H₁₁Cl₂F₃N 340.10 3-chloro, 4-(trifluoromethyl) Chloro replaces fluoro; CF₃ at para position
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethanamine C₁₅H₁₂ClN₃O 285.73 Oxadiazole ring Heterocyclic oxadiazole core; lacks CF₃ group
(4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine C₁₂H₁₂F₃N₃S 287.30 Thiazole ring Thiazole scaffold; methyl and CF₃ substituents
Key Observations:
  • Substituent Position Effects : Moving the fluorine from the 2- to 3-position (e.g., in the 3-fluoro analog) introduces steric and electronic variations that may alter binding affinity in biological systems .
  • Halogen vs.
  • Heterocyclic Modifications : Compounds like the oxadiazole or thiazole derivatives introduce rigid heterocycles, which can affect conformational flexibility and hydrogen-bonding capacity .

Electronic and Lipophilic Properties

  • Chloro vs. Fluoro : Chlorine’s higher lipophilicity (ClogP ~0.71) compared to fluorine (ClogP ~0.14) may improve blood-brain barrier penetration in CNS-targeted applications but reduce aqueous solubility .
  • Hydrochloride Salts : Salt forms (e.g., hydrochloride) improve solubility in polar solvents, which is critical for formulation in drug development .

Biological Activity

(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine, also known as its hydrochloride salt form, is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, featuring halogenated phenyl groups, suggests possible applications in drug design and development. This article explores its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (4-chlorophenyl)(2-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride
  • Molecular Formula : C14H11ClF4N
  • Molecular Weight : 340.14 g/mol
  • CAS Number : 1516284-69-7

The presence of chlorine, fluorine, and trifluoromethyl groups enhances the compound's lipophilicity and may influence its interaction with biological targets.

Structure-Activity Relationship (SAR)

The biological activity of (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine is largely determined by its SAR. The arrangement of halogenated phenyl groups can significantly influence binding affinity to various biological targets. For instance:

Compound Structural Features Notable Activities
4-Chloro-N,N-dimethylphenylmethanamineDimethylamino group instead of trifluoromethylAntidepressant activity
2-Fluoro-N-(4-chlorophenyl)ethanamineEthyl instead of methylene bridgeNeuroprotective effects
5-Trifluoromethyl-2-chloroanilineDifferent placement of chlorine and trifluoromethylAntimicrobial properties

These variations highlight how subtle changes in molecular structure can lead to different pharmacological outcomes.

Pharmacological Studies

Research indicates that (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine exhibits significant pharmacological effects. Key findings include:

  • Enzyme Inhibition : The compound has been shown to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory processes .
  • Cytotoxicity : In vitro studies demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7), indicating potential anti-cancer properties .
  • Molecular Docking Studies : Computational modeling has revealed that the trifluoromethyl group engages in pi–pi stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity .

Case Studies

Several studies have explored the biological activity of compounds related to (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine:

  • Study on COX Inhibition : A series of derivatives were synthesized, including the target compound. Results showed varying degrees of COX inhibition with IC50 values ranging from 10 µM to 30 µM, suggesting that specific substitutions can enhance or reduce activity .
  • Cytotoxicity Assessment : Compounds similar to (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine were evaluated for their cytotoxic effects on different cancer cell lines, revealing a correlation between structural features and potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine, and what reagents are critical for achieving high yields?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Bromination or fluorination of precursor aromatic rings using reagents like Br2\text{Br}_2 or Selectfluor\text{Selectfluor}.
  • Step 2 : Coupling reactions (e.g., Suzuki-Miyaura) to link chlorophenyl and trifluoromethylphenyl groups.
  • Step 3 : Reductive amination to introduce the methanamine group, using NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4.
  • Key Reagents : Pd catalysts for coupling, boronic acids, and anhydrous solvents (e.g., THF) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Approach :

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and amine protonation states.
  • X-ray Crystallography : For absolute stereochemical confirmation, particularly if chirality is introduced during synthesis.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect impurities .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Assays :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
  • Receptor Binding : Radioligand competition assays for GPCRs or neurotransmitter receptors.
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory data from biological assays (e.g., varying IC50_{50} values across studies) be systematically addressed?

  • Troubleshooting Steps :

  • Control Replicates : Ensure consistency in assay conditions (pH, temperature, solvent concentration).
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. functional assays).
  • Meta-Analysis : Compare structural analogs (see Table 1) to identify substituent-specific activity trends .

Q. What strategies optimize the stereoselective synthesis of chiral derivatives of this compound?

  • Methods :

  • Chiral Catalysts : Use of asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes).
  • Kinetic Resolution : Enzymatic resolution with lipases or esterases.
  • Chromatography : Chiral HPLC or SFC for enantiomer separation .

Q. How does the compound’s environmental fate compare to structurally related amines, and what degradation pathways dominate?

  • Study Design :

  • Abiotic Degradation : Hydrolysis studies under varying pH and temperature.
  • Biotic Degradation : Microbial consortia assays to track metabolite formation.
  • LC-MS/MS : Quantify degradation products and propose pathways (e.g., dehalogenation, oxidation) .

Comparative Structural Analysis

Table 1 : Key Structural Analogs and Their Properties

Compound NameSubstituent ModificationsBiological ActivityReference
[4-Chloro-α-cyclopentylbenzenemethanamine]Cyclopentyl substitutionEnhanced CNS penetration
{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amineBromine additionHigher enzyme inhibition
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamineTrifluoromethoxy groupAnti-inflammatory activity

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